molecular formula C9H13ClFN3O4 B13425429 1-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride

1-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride

Cat. No.: B13425429
M. Wt: 281.67 g/mol
InChI Key: AOHUNXMLBSSCKF-NKCNMFRMSA-N
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Description

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. This compound is primarily used in the field of medicinal chemistry, particularly in the development of antiviral and anticancer therapies .

Preparation Methods

The synthesis of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-deoxy-2-fluoro-D-arabinofuranose.

    Glycosylation: This sugar is then glycosylated with a protected cytosine derivative under acidic conditions to form the nucleoside.

    Deprotection: The protecting groups are removed to yield the free nucleoside.

    Hydrochloride Formation: Finally, the nucleoside is converted to its hydrochloride salt form.

Industrial production methods often involve solid-phase synthesis techniques, which allow for the efficient and scalable production of this compound .

Chemical Reactions Analysis

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include dichloromethane, carbon tetrachloride, pyridine, and N,N-dimethylformamide . Major products formed from these reactions include various modified nucleosides and nucleotides .

Scientific Research Applications

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride involves its incorporation into DNA and RNA. Once incorporated, it disrupts the normal function of these nucleic acids, leading to the inhibition of DNA synthesis and cell death. The compound targets deoxycytidine kinase (dCK), a key enzyme in the deoxyribonucleoside salvage pathway . This enzyme converts the compound into its active triphosphate form, which is then incorporated into DNA and RNA .

Comparison with Similar Compounds

1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride is unique among nucleoside analogs due to its enhanced stability and biological activity. Similar compounds include:

Compared to these compounds, 1-(2’-Deoxy-2’-fluoro-b-D-arabinofuranosyl)cytosine Hydrochloride has a unique fluorine substitution that enhances its stability and efficacy .

Properties

Molecular Formula

C9H13ClFN3O4

Molecular Weight

281.67 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C9H12FN3O4.ClH/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16;/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16);1H/t4-,6+,7-,8-;/m1./s1

InChI Key

AOHUNXMLBSSCKF-NKCNMFRMSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F.Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F.Cl

Origin of Product

United States

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